5,6-Dehydro-17α-dutasteride 5,6-Dehydro-17α-dutasteride
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200119
InChI:
SMILES:
Molecular Formula: C₂₇H₂₈F₆N₂O₂
Molecular Weight: 526.51

5,6-Dehydro-17α-dutasteride

CAS No.:

Cat. No.: VC0200119

Molecular Formula: C₂₇H₂₈F₆N₂O₂

Molecular Weight: 526.51

* For research use only. Not for human or veterinary use.

5,6-Dehydro-17α-dutasteride -

Specification

Molecular Formula C₂₇H₂₈F₆N₂O₂
Molecular Weight 526.51

Introduction

Chemical Structure and Identity

5,6-Dehydro-17α-dutasteride (C27H28F6N2O2) is a synthetic steroid compound characterized by a molecular weight of 526.5 g/mol . The compound is structurally related to dutasteride but features a critical dehydro group at positions 5,6 and an alpha (α) configuration at position 17, distinguishing it from the beta (β) configuration found in standard dutasteride . Its IUPAC name is (4aR,4bS,6aS,7R,9aS,9bS)-N-(2,5-bis(trifluoromethyl)phenyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide .

The compound has several recognized synonyms in scientific literature:

  • 5,6-Dehydro-17alpha-Dutasteride

  • DUTASTERIDE 17.ALPHA.-5-ENE

  • IH2UU68TFB

  • N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1,5-diene-17α-carboxamide

Structural Characteristics

The defining feature of 5,6-Dehydro-17α-dutasteride is the presence of an additional double bond between carbons 5 and 6 in the steroid nucleus, compared to the parent compound dutasteride. This dehydrogenation significantly alters the stereochemistry and potentially the biological activity of the molecule. The alpha configuration at position 17 represents another key structural characteristic that differentiates this compound from its beta isomer .

Physical and Chemical Properties

5,6-Dehydro-17α-dutasteride exhibits distinct physicochemical properties that are important for its identification, handling, and analysis in pharmaceutical settings.

Physical Properties

The compound exists as a white to off-white solid at room temperature, similar to many steroid derivatives . Based on available data and structural similarity to its isomers, the following table summarizes the physical properties of 5,6-Dehydro-17α-dutasteride:

PropertyValueSource
Physical StateSolid
ColorWhite to Off-White
Molecular Weight526.51 g/mol
Storage Temperature-20°C (Freezer)
SolubilitySlightly soluble in DMSO and Methanol
Boiling Point~634.9±55.0°C (Predicted)
Density~1.36±0.1 g/cm³ (Predicted)

Chemical Properties

The compound features several functional groups that contribute to its chemical reactivity and properties:

  • An amide group, which contributes to its stability and potential hydrogen-bonding capabilities

  • Trifluoromethyl groups on the phenyl ring, which enhance lipophilicity

  • A dehydrogenated steroid nucleus with a double bond at positions 5,6

  • An alpha configuration at position 17 of the steroid backbone

The molecular formula C27H28F6N2O2 indicates the presence of 27 carbon atoms, 28 hydrogen atoms, 6 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms in the structure .

Relationship to Dutasteride

5,6-Dehydro-17α-dutasteride is officially recognized as Dutasteride EP Impurity D, indicating its importance in pharmaceutical quality control for dutasteride production .

Comparison with Parent Compound

Dutasteride (C27H30F6N2O2, MW: 528.53 g/mol) is a dual inhibitor of 5α-reductase isoenzymes types 1 and 2, used in the treatment of benign prostatic hyperplasia . 5,6-Dehydro-17α-dutasteride differs from dutasteride by having two fewer hydrogen atoms (due to the additional double bond at positions 5,6) and the alpha configuration at position 17, as opposed to the beta configuration in the parent compound .

Applications and Uses

5,6-Dehydro-17α-dutasteride serves several important functions in pharmaceutical research and development.

Reference Standard

Synthesis and Origin

5,6-Dehydro-17α-dutasteride typically arises during the synthesis of dutasteride as a byproduct or impurity. The compound results from alternative reaction pathways during synthesis or from degradation processes .

Analytical Methods

Detection and quantification of 5,6-Dehydro-17α-dutasteride typically involves sophisticated analytical techniques used in pharmaceutical quality control.

Identification Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry, are commonly employed to identify and quantify this compound in dutasteride formulations. Nuclear magnetic resonance (NMR) spectroscopy is also used for structural confirmation .

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